"Methyl-1-etiocholenolol" chemical structure and properties
"Methyl-1-etiocholenolol" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-1-etiocholenolol, a synthetic anabolic-androgenic steroid (AAS), has garnered attention within the scientific and bodybuilding communities for its purported anabolic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activity. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound. This document summarizes key quantitative data in structured tables, outlines experimental protocols based on available literature, and visualizes relevant pathways and workflows using Graphviz diagrams.
Chemical Identity and Structure
Methyl-1-etiocholenolol, systematically named (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a derivative of etiocholanolone (B196237).[1][2][3] Its core structure is an androstane (B1237026) skeleton featuring a double bond between the first and second carbon atoms (1-ene) and hydroxyl groups at the 3rd and 17th positions.[4] A key structural modification is the addition of a methyl group at the 17α position, which enhances its oral bioavailability by sterically hindering first-pass hepatic metabolism.[4] The molecule possesses eight defined stereocenters, contributing to its specific pharmacological profile.[4]
The compound is also known by various synonyms, including Methyl-1-AD, M1A, Alpha One, and Epietiocholanolone.[5] This multitude of names can create challenges in tracking and identifying the compound.[5]
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of Methyl-1-etiocholenolol are summarized in the tables below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol | [4] |
| Molecular Formula | C₂₀H₃₂O₂ | [1][2][4] |
| Molecular Weight | 304.47 g/mol | [4] |
| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=C--INVALID-LINK--O)C | [1] |
| InChI Key | UMCBDWHORFFLCD-UYEYMFBJSA-N | [1] |
| CAS Number | 13974-35-1 | [1][2] |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 304.240230259 Da | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
Table 2: Pharmacokinetic Properties
| Property | Value | Source |
| Oral Bioavailability | ~90% (estimated) | [4] |
| Half-Life | 5-16 hours | [4] |
| Protein Binding | 95-98% (primarily to albumin) | [4] |
| Primary Excretion Route | Renal (70-80% excreted unchanged) | [4] |
| Metabolism | Minor metabolism to dehydrometabolites | [4] |
Synthesis and Chemical Reactions
Synthetic Routes
While detailed industrial synthesis protocols for Methyl-1-etiocholenolol are proprietary, academic literature suggests a multi-step process typically starting from etiocholanolone or a similar steroid precursor.[2][4] The general synthetic workflow is outlined below.
Caption: General Synthesis Workflow for Methyl-1-etiocholenolol.
Experimental Protocol: General Synthesis Outline
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Starting Material: The synthesis typically begins with etiocholanolone.[2]
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Methylation: The key step is the introduction of the 17α-methyl group. This is commonly achieved using a Grignard reagent, such as methylmagnesium bromide, or other methylating agents like methyl iodide in the presence of a strong base (e.g., potassium hydroxide).[2][4]
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Oxidation and Reduction: The synthesis may involve selective oxidation of the hydroxyl groups at C3 and C17, for example, using potassium permanganate. This is often followed by a reduction step with an agent like sodium borohydride (B1222165) to stabilize the hydroxyl groups.[4]
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Purification: The final crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.[2]
Chemical Reactions
Methyl-1-etiocholenolol, like other steroids, can undergo several types of chemical reactions:
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Oxidation: The hydroxyl groups can be oxidized to form different products, which may alter its biological activity.[2]
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Reduction: The double bond can be reduced to a single bond under certain reaction conditions.[2]
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Substitution: The hydroxyl groups can be substituted with other functional groups.[2]
Biological Activity and Mechanism of Action
Mechanism of Action
The primary mechanism of action for Methyl-1-etiocholenolol is its function as an agonist of the androgen receptor (AR).[2][4] It binds selectively to ARs, particularly in muscle tissue, which in turn activates transcriptional pathways leading to increased protein synthesis and nitrogen retention.[2][4] This results in the anabolic effects of muscle hypertrophy and increased strength.[2]
An important characteristic of Methyl-1-etiocholenolol is its minimal affinity for sex hormone-binding globulin (SHBG).[4] This leads to a higher fraction of the compound remaining free and biologically active in circulation.[4] Additionally, it is reported to have a low propensity for conversion to estrogenic metabolites, which may reduce the risk of estrogen-related side effects such as gynecomastia.[2] Some sources also indicate that it acts as a prohormone to the potent anabolic steroid Methyl-1-Testosterone (M1T).
The anabolic-to-androgenic ratio of Methyl-1-etiocholenolol is estimated to be 3:1, which is higher than that of testosterone (B1683101) (1:1).[4]
Caption: Androgen Receptor Signaling Pathway of Methyl-1-etiocholenolol.
Adverse Effects
Despite its anabolic effects, the use of Methyl-1-etiocholenolol is associated with several adverse effects, largely attributable to its 17α-methylated structure:
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Hepatotoxicity: The 17α-methylation is known to cause liver stress, leading to elevated liver enzymes (ALT/AST).[4]
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Cardiovascular Strain: It can negatively impact the lipid profile by decreasing HDL ("good") cholesterol by 20-30% and increasing LDL ("bad") cholesterol by 15-20%.[4]
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Endocrine Suppression: Use of this compound can lead to a dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis, reducing endogenous testosterone production.[4]
Analytical Methods
The detection of Methyl-1-etiocholenolol and its metabolites is a key focus for anti-doping laboratories. Advanced analytical techniques are employed for its identification.
Table 3: Analytical Data
| Technique | Analyte | Key Identifier (m/z) | Source |
| GC-MS | Parent Compound (underivatized) | 304.47 | [4] |
| LC-MS/MS | Dehydrometabolites | 446.3 → 143.1 | [4] |
Experimental Protocol: General Analytical Outline
A detailed, validated analytical protocol for Methyl-1-etiocholenolol is typically developed and kept in-house by accredited anti-doping laboratories. A general workflow for its detection in urine is as follows:
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Sample Preparation:
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Urine samples are collected.
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Enzymatic hydrolysis with β-glucuronidase is performed to cleave conjugated metabolites.
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Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate and concentrate the analytes.
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GC-MS Analysis:
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The extracted sample is injected into a gas chromatograph coupled to a mass spectrometer.
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The parent compound is targeted, and its mass spectrum is compared to a reference standard.
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LC-MS/MS Analysis:
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The extracted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer.
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This technique is often used to detect metabolites, such as dehydrometabolites, with high sensitivity and specificity.
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Caption: Analytical Workflow for Methyl-1-etiocholenolol Detection in Urine.
Regulatory Status and Applications
Methyl-1-etiocholenolol is classified as a Schedule III controlled substance under the U.S. Controlled Substances Act.[4] It is also on the list of prohibited substances by the World Anti-Doping Agency (WADA).[4] Despite its illegal status for human consumption, it has been marketed as a "designer steroid" or "prohormone" in dietary supplements, often under misleading names to circumvent regulations.[4] Its primary use has been in the bodybuilding community for promoting rapid muscle growth and strength gains.[2] It also serves as a research compound for studying the effects of anabolic steroids on muscle metabolism and hormonal regulation.[2]
Conclusion
Methyl-1-etiocholenolol is a potent synthetic anabolic steroid with a distinct chemical structure that enhances its oral bioavailability and anabolic activity. While it demonstrates significant muscle-building properties through its interaction with the androgen receptor, its use is associated with considerable health risks, including hepatotoxicity and adverse cardiovascular effects. Its classification as a controlled substance and prohibition by anti-doping agencies underscore the concerns surrounding its use. This guide provides a foundational understanding of Methyl-1-etiocholenolol for scientific and drug development professionals, highlighting the available data on its chemistry, pharmacology, and analysis. Further research into its long-term effects and the development of more detailed, publicly available analytical and synthetic protocols are warranted.
